molecular formula C8H8BrNO3 B13464324 Methyl 2-amino-4-bromo-6-hydroxybenzoate

Methyl 2-amino-4-bromo-6-hydroxybenzoate

Cat. No.: B13464324
M. Wt: 246.06 g/mol
InChI Key: YRTUPFFSQANLDM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-6-hydroxybenzoate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a bromine atom at the 4-position, and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-6-hydroxybenzoate typically involves multiple steps. One common method starts with the bromination of methyl salicylate to introduce the bromine atom at the 4-position. This is followed by nitration to introduce the amino group at the 2-position. The final step involves the reduction of the nitro group to an amino group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-6-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to a primary amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of methyl 2-amino-4-bromo-6-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-bromo-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-6-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors, affecting cellular pathways and processes. The exact mechanism would vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the amino group at the 2-position.

    Methyl 2-amino-4-bromobenzoate: Similar structure but lacks the hydroxyl group at the 6-position.

    Methyl 2-amino-6-hydroxybenzoate: Similar structure but lacks the bromine atom at the 4-position.

Uniqueness

Methyl 2-amino-4-bromo-6-hydroxybenzoate is unique due to the presence of all three functional groups (amino, bromo, and hydroxyl) on the benzoate ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

Methyl 2-amino-4-bromo-6-hydroxybenzoate, a compound with notable structural features, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₈BrNO₃ and a molecular weight of approximately 246.058 g/mol. Its structural characteristics include:

  • A bromine atom at the 4-position of the benzoate ring.
  • An amino group at the 2-position.
  • A hydroxyl group at the 6-position.

These functional groups contribute to its reactivity and biological interactions, enhancing its potential as a therapeutic agent.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown a reduction in inflammatory markers in cell cultures treated with this compound, suggesting its utility in managing conditions like arthritis and other inflammatory diseases.

2. Antimicrobial Activity

Preliminary studies highlight the compound's antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity comparable to established antibiotics.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This property is particularly relevant in cancer research, where enzyme inhibitors can halt tumor growth by disrupting metabolic pathways essential for cancer cell proliferation .

The biological activity of this compound is primarily attributed to its interactions with molecular targets, such as enzymes and receptors. The presence of bromine enhances its reactivity, while the amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding to active sites on proteins.

Table 1: Summary of Biological Activities

Activity Description References
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine levels
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis
Enzyme inhibitionInhibits enzymes involved in metabolic pathways; potential anti-cancer effects

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound against Staphylococcus aureus, the compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial properties. The study concluded that the compound could serve as a basis for developing new antimicrobial agents.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 2-amino-4-bromo-6-hydroxybenzoate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,10H2,1H3

InChI Key

YRTUPFFSQANLDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1O)Br)N

Origin of Product

United States

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